molecular formula C7H7FN2O3 B1491831 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid CAS No. 1934465-39-0

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid

Cat. No.: B1491831
CAS No.: 1934465-39-0
M. Wt: 186.14 g/mol
InChI Key: CQVRKHXEHKFLNC-UHFFFAOYSA-N
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Description

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid (CAS: 1934465-39-0) is a fluorinated pyrimidine derivative featuring an ethoxy substituent at position 6 and a fluorine atom at position 5 of the pyrimidine ring.

Pyrimidine derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antiviral activity. The ethoxy and fluorine substituents in this compound likely modulate electronic properties (e.g., electron-withdrawing effects of fluorine) and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

6-ethoxy-5-fluoropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-2-13-6-4(8)5(7(11)12)9-3-10-6/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRKHXEHKFLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by fluorination and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells, particularly through the activation of caspase pathways, which are crucial for programmed cell death. Preliminary research shows that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy development .

2. Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. Tests against both Gram-positive and Gram-negative bacteria reveal that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions this compound as a potential candidate for antibiotic development, particularly in the face of rising antibiotic resistance .

3. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes or receptors involved in disease processes. For example, its interaction with kinases related to cell cycle regulation has been noted, which could provide a mechanism for its anticancer effects. The compound’s ability to undergo nucleophilic substitution reactions enhances its biological activity and therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

  • Substituent Effects : Variations on the pyrimidine ring influence biological activity significantly. Modifications at specific positions can enhance anticancer and antimicrobial properties.
  • Potency Correlation : The presence of electron-withdrawing groups, such as fluorine and ethoxy groups, correlates with increased potency against certain biological targets. This highlights the importance of chemical modifications in developing more effective derivatives .

Case Studies

1. Anticancer Efficacy
In vitro studies have shown that this compound can effectively inhibit tumor growth across various cancer types. The mechanism involves the activation of apoptotic pathways, leading to programmed cell death in malignant cells .

2. Antimicrobial Testing
A series of antimicrobial tests revealed that this compound exhibits competitive MIC values against common pathogens, indicating its potential as a novel antibiotic candidate. Further investigations are warranted to explore its efficacy in vivo and its possible applications in treating infections resistant to current antibiotics .

Table 1: Biological Activities of this compound

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialExhibits significant activity against bacterial pathogens
Enzyme InhibitionInhibits specific kinases involved in cell cycle regulation

Mechanism of Action

The mechanism by which 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences between 6-ethoxy-5-fluoropyrimidine-4-carboxylic acid and related pyrimidine-carboxylic acids:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups CAS Number Reference
This compound Ethoxy (6), F (5), COOH (4) C₇H₇FN₂O₃ Carboxylic acid, ether, fluorine 1934465-39-0
5-Fluoro-6-methoxypyrimidine-4-carboxylic acid Methoxy (6), F (5), COOH (4) C₆H₅FN₂O₃ Carboxylic acid, ether, fluorine 91812170 (CID)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) C₆H₅ClN₂O₂ Carboxylic acid, chloro, methyl 89581-58-8
Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate CH₃ (6), F (5), COOCH₃ (4) C₇H₇FN₂O₂ Ester, methyl, fluorine 916213-46-2
Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate Cl (2,6), F (5), COOCH₂CH₃ (4) C₇H₅Cl₂FN₂O₂ Ester, chloro, fluorine 1266238-63-4
Key Observations:
  • Fluorine at position 5 (common in the first two compounds) introduces electron-withdrawing effects, which may stabilize the ring structure and influence hydrogen-bonding interactions in biological targets.
  • Functional Group Impact :

    • Carboxylic acids (e.g., target compound) are amenable to amidation or esterification, enabling diversification into prodrugs or bioactive derivatives .
    • Ester derivatives (e.g., methyl or ethyl carboxylates) are often intermediates in synthesis, offering tunable pharmacokinetics through hydrolysis .

Physicochemical and Pharmacological Properties

  • Lipophilicity : Ethoxy-substituted derivatives (logP ~1.5–2.0) are typically more lipophilic than methoxy analogs (logP ~1.0–1.5), as seen in comparisons between CID 91812170 and the target compound .
  • Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~2.5–3.5) ensures ionization at physiological pH, enhancing solubility in aqueous environments .
  • Bioactivity: Pyrimidine-carboxylic acids are frequently used as kinase inhibitors or antiviral agents.

Biological Activity

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethoxy group and a fluorine atom. The presence of these substituents is crucial for its biological activity, influencing its solubility, stability, and interaction with biological macromolecules.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve the inhibition of nucleic acid synthesis, which is critical in rapidly dividing cancer cells.

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, studies on HepG2 (liver cancer) and A431 (skin cancer) cell lines showed IC50 values in the micromolar range, indicating effective cytotoxicity.
  • Mechanistic Insights : The compound's efficacy is attributed to its ability to interfere with DNA synthesis pathways. It has been shown to inhibit thymidylate synthase, an enzyme essential for DNA replication, thereby leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties.

  • Spectrum of Activity : Preliminary studies suggest that the compound possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a candidate for further development as an antibiotic agent.
  • Mechanism of Action : The antimicrobial action is believed to be related to the disruption of nucleic acid synthesis in bacteria, similar to its action in cancer cells. This dual functionality highlights the compound's potential as a versatile therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerHepG2~5Inhibition of thymidylate synthase
AnticancerA431~3Induction of apoptosis
AntimicrobialE. coli~10Disruption of nucleic acid synthesis
AntimicrobialS. aureus~8Disruption of nucleic acid synthesis

Case Study 1: Anticancer Efficacy

A study conducted by Ferraboschi et al. explored the effects of various fluorinated pyrimidines on cancer cell lines. The results indicated that this compound significantly reduced cell viability in HepG2 cells compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Action

In another investigation, the antimicrobial properties were assessed against multiple bacterial strains using standard disk diffusion methods. The results showed that this compound inhibited the growth of E. coli and S. aureus effectively, suggesting its potential application in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid
Reactant of Route 2
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid

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